molecular formula C18H16BF4N B7777972 N-Benzyl-4-phenyl pyridinium tetrafluoroborate

N-Benzyl-4-phenyl pyridinium tetrafluoroborate

Cat. No.: B7777972
M. Wt: 333.1 g/mol
InChI Key: KVVVQQUUTKKXQQ-UHFFFAOYSA-N
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Description

N-Benzyl-4-phenyl pyridinium tetrafluoroborate is a pyridinium salt that has garnered interest in various fields of research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-phenyl pyridinium tetrafluoroborate typically involves the oxidation of 4-phenylpyridine followed by benzylation. One common method includes the oxidation of 4-phenylpyridine using meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. This intermediate is then treated with benzyl bromide in the presence of a base to yield N-Benzyl-4-phenyl pyridinium bromide. Finally, the bromide salt is converted to the tetrafluoroborate salt using sodium tetrafluoroborate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-phenyl pyridinium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced pyridine compounds, and various substituted pyridinium salts .

Scientific Research Applications

N-Benzyl-4-phenyl pyridinium tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-4-phenyl pyridinium tetrafluoroborate involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ion can participate in electron transfer reactions, influencing various biochemical pathways. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl pyridinium chloride
  • N-Benzyl-4-methyl pyridinium bromide
  • N-Benzyl-4-phenyl pyridinium chloride

Uniqueness

N-Benzyl-4-phenyl pyridinium tetrafluoroborate is unique due to its specific combination of the benzyl and phenyl groups attached to the pyridinium ring, which imparts distinct chemical and physical properties. The tetrafluoroborate anion also contributes to its stability and solubility in various solvents .

Properties

IUPAC Name

1-benzyl-4-phenylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N.BF4/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17;2-1(3,4)5/h1-14H,15H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVVQQUUTKKXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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